molecular formula C21H19N3O5S B322197 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide

Cat. No.: B322197
M. Wt: 425.5 g/mol
InChI Key: LCISWWBEZLXQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group, a nitro group, and an anilino group, which contribute to its diverse reactivity and applications in various fields.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H19N3O5S/c1-14-10-15(2)12-18(11-14)23-30(28,29)20-8-6-17(7-9-20)22-21(25)16-4-3-5-19(13-16)24(26)27/h3-13,23H,1-2H3,(H,22,25)

InChI Key

LCISWWBEZLXQBZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-aminobenzamide with 3,5-dimethylaniline, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-nitrobenzamide
  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-nitrobenzamide

Uniqueness

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both sulfonyl and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.